![molecular formula C27H22FN5O2 B11474147 1-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474147.png)
1-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole and pyrazolopyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors, modulating their activity. The exact mechanism of action may vary depending on the specific biological context and target .
Comparison with Similar Compounds
1-(1H-1,3-BENZODIAZOL-2-YL)-4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern and the presence of both benzodiazole and pyrazolopyridine rings. Similar compounds include other pyrazolopyridines and benzodiazole derivatives, which may share some biological activities but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C27H22FN5O2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-4-[4-[(4-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C27H22FN5O2/c1-16-25-21(18-8-12-20(13-9-18)35-15-17-6-10-19(28)11-7-17)14-24(34)31-26(25)33(32-16)27-29-22-4-2-3-5-23(22)30-27/h2-13,21H,14-15H2,1H3,(H,29,30)(H,31,34) |
InChI Key |
OYHXWHPWXIEBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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